molecular formula C10H10IN5O3 B11473040 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone

Cat. No.: B11473040
M. Wt: 375.12 g/mol
InChI Key: GEUGEHIXEAWFPV-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling reaction: The final step involves coupling the two pyrazole rings through an ethanone linker, which can be achieved using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

    Coupling reactions: Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Reduction: Formation of 1-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethan-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or as a lead compound for drug development.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitro and iodine groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Similar structure but with a chlorine atom instead of iodine.

    1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-BROMO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE may impart unique reactivity and biological activity compared to its chloro and bromo analogs. Iodine is known for its ability to participate in various chemical reactions and may enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C10H10IN5O3

Molecular Weight

375.12 g/mol

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone

InChI

InChI=1S/C10H10IN5O3/c1-6-10(16(18)19)7(2)15(13-6)9(17)5-14-4-8(11)3-12-14/h3-4H,5H2,1-2H3

InChI Key

GEUGEHIXEAWFPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=C(C=N2)I)C)[N+](=O)[O-]

Origin of Product

United States

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